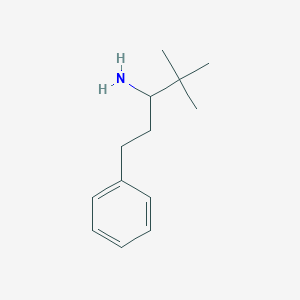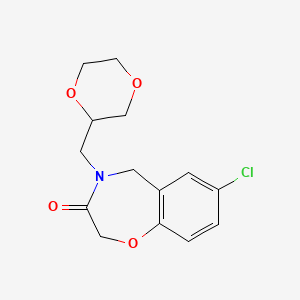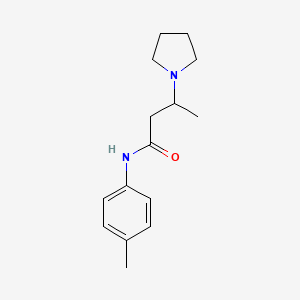
4,4-Dimethyl-1-phenylpentan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-phenylpentan-3-amine is a chemical compound with the CAS Number: 314271-02-8 . It has a molecular weight of 191.32 and its IUPAC name is 4,4-dimethyl-1-phenyl-3-pentanamine . It is typically stored at a temperature of 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21N/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,14H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 191.32 . It is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Molecular Structure and Stability
Research has investigated the molecular structure, conformational stabilities, and intramolecular hydrogen bonding of 4,4-dimethyl-1-phenylpentane-1,3-dione (DMPD), a closely related compound to 4,4-Dimethyl-1-phenylpentan-3-amine. Density functional theory (DFT) calculations and experimental results suggest notable hydrogen bond strength and molecular stability, providing insights into its chemical properties (Afzali et al., 2014).
Chiral Induction in Synthesis
4,4-Dimethyl-1-phenylpenta-1,2-diene has been synthesized through palladium-catalyzed cross-coupling reactions, highlighting its potential in chiral induction and asymmetric synthesis. This synthesis process can be critical in the development of chiral compounds for various applications (Graaf et al., 1989).
Coordination Chemistry
The basic coordination chemistry of the anion derived from 4,4-dimethyl-1-phenylpentane-1,3-dione, a structurally similar compound, has been re-examined with selected metal species. This provides a basis for its use in ambidentate derivatives as stimulus-responsive ligands in functional complexes (Kołodziejski et al., 2017).
Organocatalysis
This compound's related compounds have been used in organocatalysis. For example, the asymmetric organocatalysis of 4 + 3 cycloaddition reactions represents a significant application in synthetic organic chemistry (Harmata et al., 2003).
Electrophilicity-Nucleophilicity Relations
Studies using phenyl cations, similar in structure to this compound, have provided insights into electrophilicity-nucleophilicity relations. This research can contribute to understanding the reactivity of related amines (Dichiarante et al., 2008).
Synthesis of Key Intermediates
Compounds structurally related to this compound have been synthesized as key intermediates for various applications, such as in the synthesis of licofelone, an anti-inflammatory drug (Rádl et al., 2009).
Oxidation by Amine Oxidase
Research into the effects of aralkylamines, including derivatives of this compound, on tyramine oxidation by amine oxidase, provides insights into biochemical applications and interactions (Fellows & Bernheim, 1950).
Proton Affinity Studies
Studies on the proton affinities of amines, including 3-aminopentane, a compound related to this compound, contribute to the understanding of their chemical behavior in various conditions (McLuckey et al., 1983).
Photophysical Properties
Research on the photophysical properties of borondipyrromethene analogues in solution, which include tertiary amines similar to this compound, highlights its potential in fluorescence and photophysics applications (Qin et al., 2005).
Safety and Hazards
The safety information for 4,4-Dimethyl-1-phenylpentan-3-amine indicates that it is classified as dangerous . The hazard statements include H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin or eyes .
properties
IUPAC Name |
4,4-dimethyl-1-phenylpentan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDBDVVQGRCZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
314271-02-8 |
Source


|
| Record name | 4,4-dimethyl-1-phenylpentan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2431886.png)

![4-(2,4-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2431889.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2431891.png)
![1-(4-Benzylpiperidin-1-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2431892.png)

![2-(3-(4-Chlorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431895.png)
![4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime](/img/structure/B2431896.png)
![N-(2,3-dimethylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2431897.png)
![2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2431898.png)
![2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2431902.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2431907.png)
![2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2431908.png)